![molecular formula C9H6N2O2 B11915565 [1,3]Dioxolo[4,5-h]quinazoline CAS No. 234-30-0](/img/structure/B11915565.png)
[1,3]Dioxolo[4,5-h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-h]quinazoline is a heterocyclic compound that features a fused ring system consisting of a quinazoline core and a dioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-h]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzamide with glyoxal in the presence of an acid catalyst can yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-h]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring .
Scientific Research Applications
[1,3]Dioxolo[4,5-h]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-h]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
Quinoxaline: Another heterocyclic compound with similar biological activities.
Cinnoline: A related compound with a different ring fusion pattern.
Uniqueness
[1,3]Dioxolo[4,5-h]quinazoline is unique due to the presence of the dioxole ring fused to the quinazoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
234-30-0 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H6N2O2/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-4H,5H2 |
InChI Key |
NYWDTNWEQNOENK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=NC=NC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


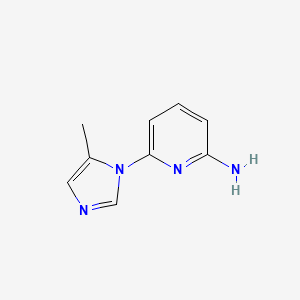
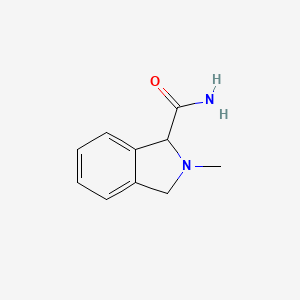

![1,4-Diazaspiro[4.5]decane-2,3-dione](/img/structure/B11915505.png)
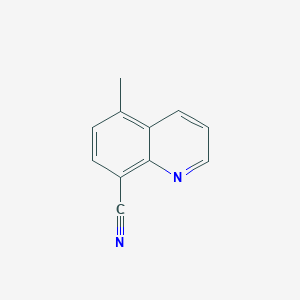
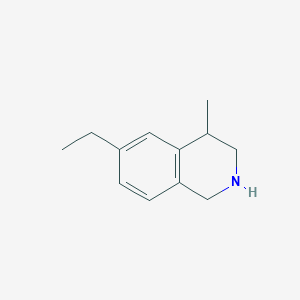
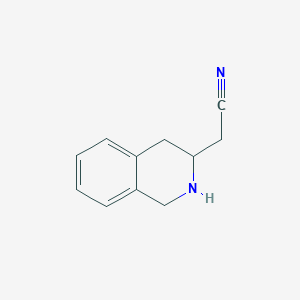
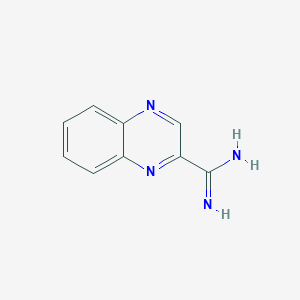
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)

![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)



